(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene
Overview
Description
(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene is a complex organic compound with a unique structure It is characterized by its decahydro-1,4-diaza-cyclopentacyclooctene core, which is substituted with a benzyl group at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diaza-cyclopentacyclooctene derivatives with different substituents. Examples include:
- (2R,3AS,9aR)-2-Benzyl-4-ethyl-decahydro-1,4-diaza-cyclopentacyclooctene
- (2R,3AS,9aR)-2-Phenyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene.
Uniqueness
The uniqueness of (2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R,3aS,9aR)-2-benzyl-4-methyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-19-11-7-3-6-10-16-17(19)13-15(18-16)12-14-8-4-2-5-9-14/h2,4-5,8-9,15-18H,3,6-7,10-13H2,1H3/t15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPWJGKAFDHQIB-ZACQAIPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC2C1CC(N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCCC[C@@H]2[C@@H]1C[C@H](N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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